molecular formula C12H20FNO4 B1441284 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate CAS No. 934342-31-1

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B1441284
CAS No.: 934342-31-1
M. Wt: 261.29 g/mol
InChI Key: BGVYDBFINWQMMD-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and fluorine groups, along with two ester functional groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVYDBFINWQMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678327
Record name 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934342-31-1
Record name 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate typically involves:

  • Formation of the Piperidine Ring : Through cyclization reactions using appropriate precursors.
  • Introduction of Substituents : Incorporating tert-butyl, methyl, and fluorine groups via substitution reactions.
  • Esterification : Finalizing the compound through esterification with suitable carboxylic acids.

The compound features a piperidine core substituted with tert-butyl, methyl, and fluorine groups, which influence its reactivity and biological activity. Its molecular weight is approximately 261.29 g/mol .

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in:

  • The development of pharmaceuticals.
  • The creation of agrochemicals.

Case Study : In a study focused on synthesizing novel piperidine derivatives for pharmaceutical applications, this compound was utilized to develop a series of compounds exhibiting enhanced biological activities.

Biology

Research into the biological activities of this compound indicates potential interactions with various enzymes and receptors:

  • It may act as a modulator for specific receptor pathways.
  • Preliminary studies suggest its role in influencing cellular signaling mechanisms related to growth and proliferation.

Case Study : Investigations into the effects of this compound on neuronal cells revealed its potential neuroprotective properties, suggesting applications in treating neurological disorders.

Medicine

The compound is under investigation for therapeutic applications, particularly in:

  • Treatment strategies for neurological disorders.
  • Potential use as a pharmacological agent due to its interaction with specific biological targets.

Case Study : A recent pharmacological study highlighted its efficacy in modulating neurotransmitter systems, indicating its potential as a candidate for drug development aimed at conditions such as depression and anxiety .

Industry

In industrial applications, this compound contributes to the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in various formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate can be compared with similar compounds such as:

Biological Activity

Overview

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate (CAS Number: 934342-31-1) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine core with tert-butyl, methyl, and fluorine substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C₁₂H₂₀FNO₄
  • Molecular Weight : 261.3 g/mol
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptor pathways, potentially influencing cellular signaling mechanisms related to growth and proliferation.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

  • Anticancer Activity : Initial investigations have shown that derivatives of piperidine compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The fluorine atom in this compound could enhance its binding affinity to such targets .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives possess neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of specific cancer cell lines
NeuroprotectivePotential reduction of oxidative stress
Receptor ModulationInteraction with growth factor receptors

Case Studies

  • Anticancer Efficacy Study :
    • A study assessed the efficacy of various piperidine derivatives, including this compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .
  • Neuroprotection Research :
    • Another research project focused on the neuroprotective effects of piperidine compounds in models of oxidative stress-induced neuronal damage. The findings demonstrated that compounds similar to 1-tert-butyl 3-methyl 3-fluoropiperidine exhibited protective effects against neuronal apoptosis .

Q & A

Q. What are the optimal synthetic routes for 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate, and how can reaction yields be improved?

Methodological Answer: Multi-step synthetic protocols, such as those involving lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at low temperatures (-78°C to -71°C) followed by palladium-catalyzed coupling, have been reported for structurally related piperidine derivatives . Yield optimization requires precise control of reaction conditions (e.g., temperature gradients, inert atmospheres) and purification techniques like column chromatography. For fluorinated analogs, fluorination steps must balance reactivity and selectivity to avoid byproducts.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 13C^{13}\text{C} NMR, is critical for confirming fluorine substitution patterns and stereochemistry. X-ray crystallography can resolve ambiguities in spatial arrangements, as demonstrated for tert-butyl piperidine carboxylates with defined stereocenters . Computational methods (e.g., density functional theory, DFT) may supplement experimental data to validate configurations .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability testing under controlled humidity and temperature (e.g., 20–50°C) is essential. Hydrolysis of tert-butyl esters in acidic or aqueous environments necessitates anhydrous storage in inert solvents like acetonitrile or THF . Accelerated degradation studies using HPLC or mass spectrometry can predict shelf-life under laboratory conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of fluorinated piperidine derivatives?

Methodological Answer: Contradictions in reactivity (e.g., unexpected ring-opening or fluorination inefficiency) can be addressed via isotopic labeling (18O^{18}\text{O}, 2H^{2}\text{H}) to track reaction pathways or kinetic studies to identify rate-limiting steps . For example, competing pathways in palladium-catalyzed coupling (e.g., β-hydride elimination vs. oxidative addition) may explain yield discrepancies .

Q. What computational frameworks are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can predict solubility, membrane permeability, and metabolic stability. Parameters like logP and topological polar surface area (TPSA) derived from SMILES notations (e.g., CCOC(=O)C1=CC=C(C=C1)N2C(=C(C(=N2)...) ) are critical inputs. Machine learning algorithms trained on fluorinated drug datasets enhance accuracy .

Q. How do steric and electronic effects of the tert-butyl group influence regioselectivity in downstream derivatization?

Methodological Answer: Comparative studies using analogs (e.g., methyl vs. benzyl esters) reveal that the tert-butyl group’s steric bulk directs nucleophilic attack to less hindered carbonyls, while its electron-donating nature stabilizes transition states in SN2 reactions. Kinetic isotopic effects (KIEs) and Hammett plots quantify electronic contributions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

Methodological Answer: Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Statistical design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent purity) affecting reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across literature sources?

Methodological Answer: Systematic validation using certified reference materials (CRMs) and cross-referencing with databases (e.g., PubChem, CAS RN 170838-83-2 ) is essential. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl3) or impurities. Collaborative inter-laboratory studies reduce instrumentation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate

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